![molecular formula C9H5NO3S2 B13534719 Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide
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Overview
Description
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound featuring fused benzene, thiophene, and isothiazolone rings, with two sulfonyl groups forming the 1,1-dioxide moiety. Its molecular formula is C₅H₃NO₃S₂, with a molecular weight of 189.212 g/mol and a calculated LogP of 1.59, indicating moderate lipophilicity . Its structure confers unique electronic properties, including a polar surface area (PSA) of 99.86 Ų, which may influence solubility and binding interactions in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields depending on the specific conditions and substrates used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and field-effect transistors.
Medicinal Chemistry: Its structural framework is of interest for designing novel pharmaceuticals, particularly as potential inhibitors for various biological targets.
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
- Target Compound: The fused benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide integrates a thiophene ring fused to a benzene and isothiazolone system. This arrangement enhances π-conjugation and stabilizes the sulfonyl groups.
- Benzo[d]isothiazol-3(2H)-one 1,1-Dioxide Derivatives : Simpler analogs lack the fused thiophene ring (e.g., 2-(4-(methylthio)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide), featuring alkylthio side chains that alter steric and electronic profiles .
- Benzo[4,5]thieno[3,2-d]pyrimidine 5,5-Dioxides: Replace the isothiazolone ring with a pyrimidine moiety, enhancing fluorescence properties due to extended π-systems .
Physicochemical Properties
Commercial and Industrial Relevance
- Benzo[d]isothiazol-3(2H)-one 1,1-Dioxide : Listed in commercial catalogs (e.g., Shanghai Darui Fine Chemicals) for use in pharmaceuticals and agrochemicals .
Biological Activity
Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 1334629-86-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C5H3NO3S2 and a molecular weight of 189.21 g/mol. Its structure features a thieno-isothiazole core, which is significant for its biological activity. The compound is characterized by its stability and solubility in various solvents, which facilitates its use in biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions that form the thieno and isothiazole rings. Detailed synthetic routes can be found in chemical literature focusing on similar compounds.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) indicate that this compound can effectively inhibit bacterial growth, suggesting potential as an antibacterial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
B. subtilis | 64 |
Antiviral Activity
In vitro studies have shown that derivatives of Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one can inhibit viral replication. For instance, some studies report efficacy against Dengue virus NS2B/NS3 protease with IC50 values in the micromolar range . This suggests that the compound might serve as a lead structure for developing antiviral therapeutics.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes such as mushroom tyrosinase. Studies indicate that certain analogs demonstrate potent inhibitory activity with IC50 values significantly lower than established inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin lightening.
Compound | IC50 (µM) |
---|---|
Kojic Acid | 24.09 |
Analog 1 | 17.62 |
Analog 3 | 1.12 |
Case Studies
A study published in Pathogens highlighted the antiviral activity of N-substituted derivatives of isothiazolones against Dengue virus . The findings indicated that structural modifications could enhance their efficacy against viral targets.
Another investigation focused on the antibacterial properties of synthesized derivatives of benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one . The study emphasized the importance of structural characteristics in determining biological activity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide derivatives to achieve high yields and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example:
- Catalysts: Copper catalysts (e.g., CuCl) enhance C–S/N–S bond formation in one-pot syntheses .
- Solvents: Acetonitrile or dichloromethane improves reaction efficiency for specific intermediates .
- Temperature: Reactions often proceed at 80–100°C to avoid side products .
- Purification: Column chromatography (silica gel, 60–120 mesh) and recrystallization yield >95% purity .
Evidence from yields (46–64%) in analogous compounds highlights the impact of stoichiometric ratios and stepwise addition of reagents .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?
- Methodological Answer: Use orthogonal methods for robust characterization:
- NMR Spectroscopy: 1H and 13C NMR confirm substituent integration and electronic environments (e.g., δ 2.93 ppm for methylsulfonyl groups in derivatives) .
- Mass Spectrometry: HRMS (ESI-TOF) validates molecular weights (e.g., m/z 304.03141 for C11H14NO5S2) .
- Elemental Analysis: CHNS analysis ensures stoichiometric accuracy (±0.3%) .
- Melting Points: Sharp ranges (e.g., 93.3–94.5°C) indicate purity .
Q. How can researchers systematically design synthetic routes for novel N-substituted derivatives?
- Methodological Answer: Follow modular strategies:
- Core Functionalization: React benzoisothiazolone with alkyl/aryl halides or acyl chlorides under basic conditions (e.g., K2CO3) .
- Linker Incorporation: Propyl or pentyl thioether linkers are introduced via nucleophilic substitution (e.g., 4-methoxybenzyl groups in 6c) .
- Post-Synthetic Modifications: Electrophilic substitution (e.g., bromination at position 5) enables further derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across studies?
- Methodological Answer: Address discrepancies through:
- Dose-Response Assays: Establish EC50 values under standardized conditions (e.g., HCl environments for corrosion studies) .
- Target Validation: Use knockout cell lines or competitive binding assays to confirm specificity (e.g., neurological targets in piperazine derivatives) .
- Comparative Studies: Cross-validate results using multiple biological models (e.g., E24 steel vs. microbial assays) .
Q. What computational modeling approaches are suitable for predicting electronic and steric effects in catalytic systems involving this compound?
- Methodological Answer: Employ:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict reactivity (e.g., electron-withdrawing effects of sulfonyl groups) .
- Molecular Dynamics (MD): Simulate adsorption behavior on metal surfaces (e.g., corrosion inhibition on steel) .
- Docking Studies: Map interactions with biological targets (e.g., piperazine receptors) using AutoDock Vina .
Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of these derivatives?
- Methodological Answer: Design SAR workflows:
- Analog Synthesis: Vary substituents (e.g., alkyl chains, halogens) and assess bioactivity .
- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electronic features with activity (e.g., anti-inflammatory or antimicrobial effects) .
- Pharmacophore Mapping: Identify critical motifs (e.g., sulfonyl groups for electron acceptor properties) .
Q. What strategies minimize by-product formation during N-substitution reactions?
- Methodological Answer: Mitigate side reactions via:
- Stoichiometric Control: Limit excess reagents (e.g., 1.1 eq of alkylating agents) .
- Protecting Groups: Temporarily block reactive sites (e.g., tert-butyl groups in brominated derivatives) .
- In Situ Monitoring: Use TLC or inline IR to track reaction progress and terminate at optimal conversion .
Q. How should researchers validate analytical methods for purity and structural integrity?
- Methodological Answer: Implement:
- Orthogonal Techniques: Combine NMR, HRMS, and elemental analysis .
- Forced Degradation: Expose compounds to heat/light/humidity and monitor stability via HPLC .
- Reference Standards: Compare with certified materials (e.g., Tenoxicam impurities) for calibration .
Q. Contradiction Analysis & Mechanistic Insights
Q. How do steric and electronic factors influence electrophilic substitution reactions in these derivatives?
- Methodological Answer: Investigate through:
- Kinetic Isotope Effects (KIE): Differentiate between radical vs. polar mechanisms .
- Substituent Screening: Electron-donating groups (e.g., methoxy) enhance para substitution, while electron-withdrawing groups (e.g., sulfonyl) direct meta attack .
- Computational Mapping: Identify transition states using Gaussian09 to predict regioselectivity .
Q. Why do certain derivatives exhibit variable corrosion inhibition efficiency in acidic environments?
- Methodological Answer:
Analyze via: - Adsorption Isotherms: Fit data to Langmuir or Freundlich models to assess surface coverage .
- Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance to quantify inhibition .
- Molecular Simulations: Correlate inhibitor geometry (e.g., alkyl chain length) with adsorption energy .
Properties
Molecular Formula |
C9H5NO3S2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
1,1-dioxo-[1]benzothiolo[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C9H5NO3S2/c11-9-7-8(15(12,13)10-9)5-3-1-2-4-6(5)14-7/h1-4H,(H,10,11) |
InChI Key |
JWEZBWYUKPZMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)NS3(=O)=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.